2,7-Dichlorofluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPURBHAHVFTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291088 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-16-0 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dichloro-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Synthetic Methodologies for 2,7 Dichlorofluorene and Its Derivatives
Precursor Synthesis and Halogenation Reactions
The introduction of chlorine atoms at the 2 and 7 positions of the fluorene (B118485) backbone is a critical first step. This is typically achieved through direct chlorination or, in some specialized cases, via halogen exchange reactions.
Direct chlorination of fluorene is the most common method for synthesizing 2,7-dichlorofluorene. Various chlorinating agents and reaction conditions have been explored to optimize yield and purity.
One established method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. In a typical procedure, fluorene is treated with NCS in a mixture of acetic acid and hydrochloric acid at room temperature. arabjchem.orgresearchgate.net Another protocol utilizes acetonitrile (B52724) as the solvent, with the dropwise addition of concentrated hydrochloric acid. rsc.org This method has been reported to yield the desired product as a white solid after filtration and washing. rsc.org
Alternatively, sulfuryl chloride (SO₂Cl₂) has been employed as an effective chlorinating agent. A patented method describes the reaction of fluorene with sulfuryl chloride in glacial acetic acid, which is reported to significantly increase the yield to 63.3% compared to methods using chlorine gas. google.com This process also reduces the amount of glacial acetic acid required, offering a more cost-effective and environmentally friendly approach. google.com The reaction is typically carried out at a controlled temperature of 16-20°C in the presence of a catalyst like iron trichloride. google.com Another variation of this method involves dissolving fluorene in an organic solvent, optionally acidifying the mixture, and then adding sulfuryl chloride. quickcompany.in
A less common and more hazardous method involves bubbling chlorine gas through a solution of fluorene in glacial acetic acid in the presence of ferric chloride. quickcompany.in This process is noted for the dangers associated with handling highly reactive chlorine gas. quickcompany.in
Table 1: Comparison of Direct Chlorination Methods for this compound Synthesis
| Chlorinating Agent | Solvent(s) | Catalyst | Reported Yield | Reference(s) |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetic Acid / Hydrochloric Acid | - | - | arabjchem.org, researchgate.net |
| N-Chlorosuccinimide (NCS) | Acetonitrile / Hydrochloric Acid | - | 65% | rsc.org |
| Sulfuryl Chloride (SO₂Cl₂) | Glacial Acetic Acid | Iron Trichloride | 63.3% | google.com |
| Sulfuryl Chloride (SO₂Cl₂) | Organic Solvent | - | Good | quickcompany.in |
| Chlorine Gas | Glacial Acetic Acid | Ferric Chloride | 35% | quickcompany.ingoogle.com |
While direct chlorination is predominant, halogen exchange reactions, often referred to as "halex" reactions, represent another synthetic strategy, particularly in the broader context of synthesizing fluorinated aromatics from their chlorinated precursors. scientificupdate.com This type of reaction involves the substitution of one halogen for another, typically using a metal fluoride (B91410). Although not a primary route for this compound itself, the principle is relevant in the synthesis of other halogenated fluorenes and their derivatives. For instance, the conversion of 2,4-dichloronitrobenzene (B57281) to 2,4-difluoronitrobenzene (B147775) using potassium fluoride is a well-documented industrial process. scientificupdate.com Such methodologies could theoretically be adapted for fluorene systems, though direct chlorination remains the more straightforward approach for obtaining the dichloro-derivative.
Derivatization Strategies at the 9-Position of this compound
The methylene (B1212753) bridge at the 9-position of the fluorene ring is acidic and serves as a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups.
The introduction of alkyl and aryl substituents at the 9-position is a common strategy to modify the properties of the fluorene core.
Alkylation is typically achieved by deprotonating the 9-position with a strong base, followed by reaction with an alkyl halide. For example, 9,9-dioctylfluorene can be synthesized by treating fluorene with n-butyllithium and then reacting the resulting dianion with octyl bromide. acs.org While this example uses fluorene, the same principle applies to this compound.
Arylation at the 2 and 7 positions is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sioc-journal.cnresearchgate.netresearchgate.net For instance, 2,7-dibromofluorene (B93635) derivatives can be coupled with arylboronic esters to yield 2,7-diarylfluorenes. acs.orgsioc-journal.cn A notable development is the efficient double Suzuki-Miyaura cross-coupling of the more challenging this compound with sterically hindered di-ortho-substituted arylboronic acids using an N-heterocyclic carbene palladium catalyst. researchgate.netresearchgate.net
Introducing a carbonyl group at or adjacent to the fluorene nucleus opens up a plethora of subsequent chemical transformations.
A key transformation is the chloroacetylation of this compound. This is accomplished by reacting this compound with chloroacetyl chloride in the presence of aluminum chloride in dichloromethane (B109758) at low temperatures (0–5 °C). arabjchem.orgnih.gov The resulting 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a versatile intermediate. arabjchem.orgnih.gov An alternative method utilizes bromoacetyl bromide or bromoacetyl chloride, which are reported to be more reactive. google.com
The chloroacetylated derivative can then be used in various reactions. For example, it undergoes the Hantzsch thiazole (B1198619) synthesis by reacting with thiourea (B124793) in refluxing ethanol (B145695) to produce 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine in high yield. arabjchem.orgnih.gov This aminothiazole derivative can be further functionalized. arabjchem.org
Furthermore, the ketone group in these derivatives can be reduced. For example, 2,7-dichloro-4-bromoethyl ketone can be reduced with potassium borohydride (B1222165) in methanol (B129727) to form the corresponding oxirane derivative. google.com
Diazo compounds are valuable synthetic intermediates, often used as precursors for carbenes. The formation of a diazo group at the 9-position of the fluorene ring is a well-established transformation.
The synthesis of 2,7-dichloro-9-diazofluorene begins with the oxidation of this compound to 2,7-dichlorofluorenone. The fluorenone is then converted to its hydrazone by reaction with hydrazine (B178648) hydrate. cdnsciencepub.comchemicalbook.com Subsequent oxidation of the 2,7-dichlorofluorenone hydrazone with an oxidizing agent like yellow mercuric oxide in benzene (B151609) yields the desired 2,7-dichloro-9-diazofluorene as light-red crystals. cdnsciencepub.comchemicalbook.com This diazo compound can then participate in various reactions, such as cycloadditions. wikipedia.org
Construction of Complex Heterocyclic Systems Incorporating the this compound Moiety
The integration of heterocyclic rings, such as thiazoles, thiazolidinones, and azetidinones, onto the this compound framework has been a focal point of synthetic efforts. These endeavors aim to create hybrid molecules that combine the structural features of the fluorene moiety with the chemical properties of the attached heterocycle.
A primary route for synthesizing thiazole derivatives of this compound begins with the chloroacetylation of the parent compound. The key intermediate, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, is prepared through the Friedel-Crafts acylation of this compound with chloroacetyl chloride in the presence of aluminum chloride. arabjchem.orgnih.gov This intermediate serves as the precursor for the construction of the thiazole ring.
The widely utilized Hantzsch thiazole synthesis is employed to form the core thiazole structure. arabjchem.orgnih.gov This reaction involves the cyclization of the α-haloketone (2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone) with a thioamide, most commonly thiourea, in refluxing ethanol. This process yields 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine with high efficiency. arabjchem.orgnih.gov
Further functionalization of the 2-aminothiazole (B372263) moiety allows for the creation of a library of derivatives. For instance, the amine group can be acylated with chloroacetyl chloride to produce 2-chloro-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide. arabjchem.org This acetamide (B32628) can then be reacted with various aryl amines to generate a series of N-arylacetamide derivatives. arabjchem.orgresearchgate.net This multi-step approach demonstrates the versatility of the this compound-thiazole scaffold for creating diverse molecular structures. arabjchem.org
Table 1: Synthesis of 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine and Derivatives
| Step | Starting Material | Reagents | Product | Yield (%) | Ref. |
| 1 | This compound | Chloroacetyl chloride, AlCl₃, DCM | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | - | arabjchem.orgnih.gov |
| 2 | 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea, Ethanol | 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine | 97 | nih.gov |
| 3 | 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine | Chloroacetyl chloride, DMF | 2-Chloro-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | 93 | arabjchem.org |
| 4 | 2-Chloro-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | Various Aryl Amines, Triethylamine (B128534), Ethanol | 2-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-ylamino)-N-arylacetamides | 72-92 | arabjchem.org |
Building upon the this compound-thiazole core, further synthetic modifications can introduce other heterocyclic systems like thiazolidinones and azetidinones. nih.govresearchgate.net These classes of compounds are synthesized from a common Schiff base intermediate.
The synthesis begins with the condensation of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with a variety of substituted aryl or heteroaryl aldehydes. nih.govnih.gov This reaction, typically catalyzed by piperidine (B6355638) in ethanol, affords a series of Schiff bases, specifically 4-(2,7-dichloro-9H-fluoren-4-yl)-N-(aryl/heteroaryl-methylene)thiazol-2-amines, in good yields. nih.gov
These Schiff base intermediates are then subjected to cyclocondensation reactions to form the target heterocycles:
Thiazolidinones : The Schiff bases are reacted with thioglycolic acid in a solvent like tetrahydrofuran (B95107) (THF), often using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC), to yield 2-(aryl/heteroaryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones. nih.govresearchgate.net
Azetidinones : The β-lactam ring of the azetidinone derivatives is constructed via a [2+2] cycloaddition reaction. The Schiff bases are treated with chloroacetyl chloride in the presence of a base like triethylamine to give 3-chloro-4-(aryl/heteroaryl)-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)azetidin-2-ones. nih.govresearchgate.netnih.gov
This synthetic strategy allows for the creation of two distinct families of complex heterocyclic compounds from a single, versatile thiazole intermediate derived from this compound. nih.govresearchgate.net
Table 2: General Synthetic Pathway for Thiazolidinone and Azetidinone Analogues
| Step | Reaction Type | Intermediate/Product | Reagents & Conditions | Yield (%) | Ref. |
| 1 | Schiff Base Formation | 4-(2,7-dichloro-9H-fluoren-4-yl)-N-(aryl/heteroaryl-methylene)thiazol-2-amines | Aryl/heteroaryl aldehydes, piperidine, ethanol, reflux | 71-96 | nih.gov |
| 2a | Thiazolidinone Formation | 2-(aryl/heteroaryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones | Thioglycolic acid, DCC, THF, reflux | 64-90 | nih.govresearchgate.net |
| 2b | Azetidinone Formation | 3-chloro-4-(aryl/heteroaryl)-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)azetidin-2-ones | Chloroacetyl chloride, triethylamine | Moderate | researchgate.net |
The introduction of an oxirane (epoxide) ring onto the this compound scaffold creates a reactive intermediate, 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane, which is valuable for further synthetic transformations, notably in the synthesis of the antimalarial drug Lumefantrine (B1675429). clearsynth.com
The synthesis of this epoxide typically starts with the Friedel-Crafts acylation of this compound with bromoacetyl bromide or chloride in the presence of aluminum chloride to yield 2,7-dichloro-9H-fluorene-4-bromoethylketone. This α-haloketone is then reduced to form the epoxide ring. A common method involves reduction with potassium borohydride (KBH₄) in methanol under reflux conditions. An alternative one-pot process has been developed that converts the precursor, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, directly to a ring-opened product without isolating the epoxide intermediate. researchgate.net
The high reactivity of the strained oxirane ring allows for various nucleophilic ring-opening reactions. smolecule.comlibretexts.org This is a key step in building more complex side chains. For example, in a base-catalyzed Sɴ2 reaction, the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org In the synthesis of Lumefantrine precursors, the epoxide is opened by reaction with dibutylamine, leading to the formation of 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. researchgate.net This transformation highlights the utility of the oxirane as a versatile electrophile for introducing amino alcohol functionalities.
Table 3: Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) | Ref. |
| 1 | This compound | Bromoacetyl bromide, AlCl₃, Dichloromethane, 0-5°C | This compound-4-bromoethylketone | 85-90 | |
| 2 | This compound-4-bromoethylketone | KBH₄, Methanol, Reflux (64-70°C) | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | 70-80 |
Development of Multi-step Synthetic Pathways for Advanced this compound Intermediates
This compound is a foundational molecule for multi-step synthetic pathways that yield advanced intermediates for various applications, including materials science and medicinal chemistry. These pathways often involve initial functionalization followed by coupling or condensation reactions.
One important advanced intermediate is 2,7-diaminofluorene (B165470). This is synthesized by the reduction of 2,7-dinitrofluorene, a reaction efficiently carried out using hydrated stannous chloride (SnCl₂) in hydrochloric acid. nih.gov The resulting diamine is a versatile precursor. It can be coupled with N-protected amino acids, such as N-Boc-L-proline, using peptide coupling agents like HBTU. Subsequent deprotection provides a scaffold that can be further elaborated by coupling with other amino acid derivatives, leading to complex, symmetric fluorene-based structures. nih.gov
Another strategy involves using this compound in metal-catalyzed cross-coupling reactions. For example, double Suzuki-Miyaura cross-coupling reactions with various arylboronic acids have been used to synthesize sterically hindered 2,7-diaryl fluorenes. researchgate.net These reactions, often catalyzed by palladium complexes with N-heterocyclic carbene (NHC) ligands, allow for the construction of C-C bonds and the synthesis of functional materials with tailored electronic properties. researchgate.netresearchgate.net
Furthermore, this compound can be functionalized to create monomers for polymerization. For instance, it can be reacted to introduce piperidine rings at the C9 position, and these monomers can then be used in polycondensation reactions to create poly(arylene piperidinium) terpolymers for applications such as anion exchange membranes. rsc.org These multi-step syntheses demonstrate how the this compound core can be systematically modified to produce a wide array of advanced and functional chemical entities.
Pharmacological and Biological Investigations of 2,7 Dichlorofluorene Derivatives
Antimicrobial Efficacy Assessments of 2,7-Dichlorofluorene Compounds
Recent research has highlighted the potential of this compound derivatives as a promising class of antimicrobial agents. nih.gov A variety of analogues have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi, including strains known for multidrug resistance. researchgate.net
Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In systematic screenings, these compounds have been tested against various bacterial strains. arabjchem.org For instance, a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives were evaluated for their antibacterial efficacy. arabjchem.orgarabjchem.org The activity was determined by measuring the zone of inhibition (ZI). arabjchem.org
Studies have shown that the substitution pattern on the fluorene (B118485) core significantly influences the antibacterial potency. For example, specific thiazole (B1198619) derivatives have shown considerable activity against multidrug-resistant bacterial strains. One study found that a thiazole derivative, compound 2a, exhibited a significant zone of inhibition of 20.3 ± 0.6 mm against Bacillus subtilis. researchgate.net The antibacterial activity of these compounds is often compared to standard antibiotics like Gentamycin. arabjchem.org
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug | Reference Drug Zone of Inhibition (mm) |
|---|---|---|---|---|
| 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane | Staphylococcus aureus | 11 | Vancomycin | 14 |
| 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane | Escherichia coli | 10 | Gentamicin | 12 |
| Compound 2a (a thiazole derivative) | Bacillus subtilis | 20.3 ± 0.6 | Not Specified | Not Specified |
In addition to their antibacterial effects, several this compound derivatives have been screened for antifungal properties. nih.govresearchgate.net These evaluations have been conducted against clinically relevant fungal strains such as Aspergillus fumigatus and Candida albicans. arabjchem.org
The antifungal potential appears to be linked to the specific heterocyclic moieties attached to the this compound backbone. For example, in a study of fluorene-containing substituted thiazole derivatives, one compound (2b) demonstrated potent inhibitory activity against a C. albicans strain, with a zone of inhibition measuring 30.3 ± 0.6 mm. researchgate.net The standard antifungal drug used for comparison in these studies is often Ketoconazole. arabjchem.org
Antineoplastic and Cytotoxic Evaluations of this compound Analogues
The anticancer potential of this compound derivatives has been a major focus of investigation. watson-int.comnih.gov Numerous studies have synthesized and evaluated novel analogues for their ability to induce cell death in various human cancer cell lines. researchgate.netarabjchem.org
A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against several human carcinoma cell lines. nih.gov The most commonly studied cell lines include human lung carcinoma (A-549) and human breast carcinoma (MCF-7 and MDA-MB-231). arabjchem.orgresearchgate.netresearchgate.net
The cytotoxic activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives showed promising results. arabjchem.org Compound 6j, which contains a naphthalen-2-amino acetamide (B32628) group, exhibited IC50 values of 7.67 µM against A-549 cells and 9.53 µM against MCF-7 cells. arabjchem.org Another compound, 8a, which has a phenylacetamido group, showed IC50 values of 11.43 µM and 13.34 µM against the same cell lines, respectively. arabjchem.org Furthermore, some azetidinone analogues based on the 2,7-dichloro-9H-fluorene structure have shown remarkable activity against A-549 and MDA-MB-231 cell lines. researchgate.net
| Compound | A-549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) |
|---|---|---|
| Compound 6h (4-(ethoxycarbonyl)phenylamino acetamide moiety) | 13.00 | 27.49 |
| Compound 6j (naphthalen-2-amino acetamide moiety) | 7.67 | 9.53 |
| Compound 8a (phenylacetamido group) | 11.43 | 13.34 |
| Compound 4k (butylamino moiety) | 10.43 | 10.23 |
| Compound 4r (4-(p-tolyl) piperazino moiety) | 13.84 | 14.11 |
To gauge the potential clinical relevance of these novel compounds, their cytotoxic efficacy is often compared to that of established chemotherapeutic drugs. nih.gov The most common reference drugs used in these comparative assessments are 5-fluorouracil (B62378) (5-FU) and Taxol. arabjchem.orgresearchgate.net
Many of the synthesized this compound derivatives have displayed cytotoxic activities that are comparable or, in some cases, superior to these standard agents. arabjchem.orgnih.gov For example, several 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives and (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives showed significant activity against A-549 and MCF-7 cell lines when compared to 5-FU. nih.govresearchgate.net Similarly, certain thiazolidinone and azetidinone analogues of this compound demonstrated remarkable activity against A-549 and MDA-MB-231 cell lines in comparison to Taxol. researchgate.net For instance, one study reported that a derivative of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane had an IC50 of 10.5 µM against A-549 cells, while the reference drug 5-FU had an IC50 of 12.0 µM.
Elucidation of Molecular Mechanisms of Action for this compound Derivatives
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. kingston.ac.uk Research into the mode of action of this compound derivatives suggests that their antimicrobial and anticancer activities may stem from the inhibition of a key enzyme, dihydrofolate reductase (DHFR). nih.govresearchgate.netkingston.ac.uk
DHFR is a critical enzyme in the synthesis of DNA precursors, and its inhibition can halt cell growth and proliferation in both cancer cells and microbes. researchgate.net Molecular docking studies have been instrumental in supporting this hypothesis. nih.govresearchgate.net These computational studies predict how the this compound derivatives bind to the active site of the DHFR enzyme, suggesting a competitive inhibition mechanism. arabjchem.org The structural design of these compounds often mimics the pharmacophoric template of known DHFR inhibitors. kingston.ac.uk For some derivatives, the antimicrobial action is also attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Binding Interactions
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. arabjchem.orgarabjchem.org The inhibition of DHFR disrupts the production of tetrahydrofolate, a key cofactor, leading to the cessation of DNA synthesis and cell death in rapidly proliferating cells. arabjchem.orgarabjchem.org A significant body of research has focused on the potential of this compound derivatives to act as DHFR inhibitors.
A series of novel thiazole derivatives based on the this compound scaffold have been synthesized and evaluated for their biological activity. arabjchem.orgresearchgate.net These compounds were designed to mimic the structural elements of known DHFR inhibitors, incorporating both hydrophobic and hydrophilic moieties to interact effectively with the enzyme's active site. researchgate.net Molecular docking studies have been instrumental in elucidating the binding interactions of these derivatives. For instance, the this compound moiety typically occupies a hydrophobic pocket within the DHFR active site, while other parts of the molecule, such as attached thiazole and acetamide groups, form hydrogen bonds and other interactions with key amino acid residues. arabjchem.orgarabjchem.org The proposed mechanism of action for these derivatives is competitive inhibition, where they vie with the natural substrate, dihydrofolate, for binding to the enzyme.
The cytotoxic activity of these compounds has been assessed against various cancer cell lines, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7), with several derivatives demonstrating significant potency. arabjchem.orgresearchgate.netresearchgate.net
Below is a table summarizing the in-vitro cytotoxic activity of selected this compound derivatives.
| Compound ID | Cell Line | IC50 (µM) |
| 6j | A-549 | Lower than 5-FU |
| 8a | A-549 | Lower than 5-FU |
| 6j | MCF-7 | Lower than 5-FU |
| 8a | MCF-7 | Lower than 5-FU |
| 8b | MCF-7 | Lower than 5-FU |
| 8c | MCF-7 | Lower than 5-FU |
IC50 values are presented relative to the standard drug 5-Fluorouracil (5-FU). Lower values indicate higher potency. Data is compiled from studies on thiazolyl-acetamide derivatives of this compound. arabjchem.org
DNA Topoisomerase I Interaction Analysis
DNA topoisomerase I is another critical enzyme involved in DNA replication and transcription, making it a prime target for cancer chemotherapy. This enzyme alleviates torsional stress in DNA by inducing transient single-strand breaks. The inhibition of topoisomerase I leads to the accumulation of these breaks and ultimately, cell death.
Research has extended to the investigation of this compound-based heterocyclic compounds, such as thiazolidinone and azetidinone analogues, as potential DNA topoisomerase I inhibitors. nih.gov Molecular docking studies have been employed to analyze the binding of these synthesized compounds within the active site of DNA topoisomerase I. nih.gov The binding affinity of these ligands is estimated using computational methods that calculate the free energy of binding, providing a quantitative measure of their inhibitory potential. nih.gov These in-silico analyses help to identify the key structural features of the this compound derivatives that are crucial for their interaction with the enzyme, guiding the design of more potent inhibitors.
Enzyme Active Site Binding Dynamics through Molecular Modeling
Molecular modeling, particularly molecular docking, has become an indispensable tool for understanding the interactions between small molecules and their biological targets at an atomic level. arabjchem.org For this compound derivatives, software such as the Molecular Operating Environment (MOE) has been utilized to predict their binding modes within the active sites of enzymes like DHFR. arabjchem.orgarabjchem.orgarabjchem.org
These modeling studies reveal that the synthesized compounds are designed to possess both hydrophobic and hydrophilic regions that complement the topology of the DHFR active site. researchgate.net The planar this compound core typically engages in hydrophobic interactions, while appended functional groups, such as amides and amines, form specific hydrogen bonds with amino acid residues, anchoring the inhibitor in the active site. The insights gained from these molecular modeling studies are crucial for explaining the observed biological activities and for the rational design of new derivatives with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry for this compound Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been conducted to identify the key molecular features that govern their inhibitory effects on enzymes like DHFR. researchgate.netresearchgate.netarabjchem.org
In the case of thiazole derivatives of this compound, it has been observed that the nature of the substituent on the acetamide moiety significantly impacts cytotoxic activity. arabjchem.org For example, the introduction of different aryl and alkyl groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity for the target enzyme. These studies have revealed that certain substitutions lead to a marked increase in anticancer activity against cell lines such as A-549 and MCF-7. arabjchem.org The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity are essential for the optimization of lead compounds in the drug discovery process.
Role of this compound as a Key Synthetic Intermediate in Therapeutic Agent Development
Beyond its use in the direct development of novel therapeutic candidates, this compound serves as a crucial synthetic intermediate in the production of established drugs and other bioactive molecules. watson-int.com Its most notable application is as a key precursor in the synthesis of the antimalarial drug lumefantrine (B1675429), also known as benflumetol. arabjchem.orgarabjchem.orgnih.govwatson-int.com The synthesis of lumefantrine involves a multi-step process in which the this compound core provides the necessary structural framework.
Furthermore, the versatility of this compound as a starting material is highlighted by its use in the creation of a wide range of derivatives with potential applications as anticancer and antimicrobial agents. researchgate.netnih.govwatson-int.com The chemical reactivity of the fluorene ring system allows for various modifications, enabling the generation of diverse chemical libraries for biological screening. The synthesis of this compound itself is a well-established process, often involving the direct chlorination of fluorene. arabjchem.org Its role as a foundational building block underscores its importance in the broader field of medicinal and synthetic chemistry.
Advanced Materials and Optoelectronic Applications of 2,7 Dichlorofluorene and Its Polymeric Systems
Photophysical Behavior of 2,7-Dichlorofluorene Derivatives in Applied Contexts
The photophysical properties of materials derived from this compound are central to their performance in optoelectronic devices. By synthetically modifying the fluorene (B118485) backbone, researchers can control key parameters such as fluorescence efficiency, nonlinear optical response, and photo-responsiveness.
Fluorescence Quantum Yield Analysis for Material Performance
The fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter for materials used in applications like organic light-emitting diodes (OLEDs). The inherent stability and high intrinsic fluorescence of the fluorene system are advantages that can be modulated through derivatization. ucf.edu
Research into 2,7-disubstituted fluorene derivatives has demonstrated the significant impact of substituents on quantum efficiency. For instance, 2,7-diphenyl-9H-fluorene (LD-1), a derivative accessible from precursors like this compound, exhibits a high photoluminescence quantum yield of 60.3%. researchgate.net When processed into one-dimensional nanowires, this value can be enhanced to nearly 80%, highlighting the role of morphology in material performance. researchgate.net The investigation of photophysical properties in various solvents further elucidates the behavior of these materials, with studies measuring fluorescence quantum yields to understand solvatochromic effects. ucf.edu
Investigation of Nonlinear Optical Properties
Nonlinear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of the incident light's electric field, are essential for technologies such as optical switching and data storage. The fluorene scaffold is an excellent platform for designing molecules with large NLO properties, particularly two-photon absorption (2PA). The 2PA cross-section (δ) is a measure of a molecule's 2PA efficiency.
Systematic studies on fluorene derivatives have shown that functionalization at the 2- and 7-positions is key to enhancing their NLO response. ucf.edu Attaching electron-withdrawing groups to the fluorene π-system can significantly increase 2PA activity. A notable example is a symmetrical molecule featuring a large π-conjugated fluorene system flanked by electron-withdrawing benzothiazole (B30560) groups, which displays a remarkably high peak 2PA cross-section. ucf.edu
| Compound Structure | Peak 2PA Cross Section (δ) (10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) | Wavelength (nm) |
|---|---|---|
| Symmetrical fluorene with benzothiazole electron-withdrawing groups | 6000 | 600 |
This table presents the peak two-photon absorption cross-section for a representative fluorene derivative designed for nonlinear optical applications. ucf.edu
Exploration of Photochromic Properties and their Applications
Photochromic materials can reversibly change their optical properties, such as color, upon exposure to light of a specific wavelength. This behavior is valuable for applications in smart windows, optical data storage, and molecular switches. Research has explored the integration of the fluorene structure into photochromic systems.
Studies on novel 2H-chromenes derived from fluorenone have shown that specific structural features are necessary to induce photochromism. While compounds like 2,2-diphenyl-2H-pyranofluorenones did not exhibit photochromic behavior, the corresponding 2,2-diphenyl-2H-pyranofluorenols were found to be photochromic in solution. researchgate.net This indicates that the presence of an sp³ carbon atom in the five-membered ring fused to the benzopyran moiety is a critical factor for observing these light-induced transformations. researchgate.net The photolysis of these compounds leads to the formation of highly colored ortho-quinonoid intermediates, demonstrating the potential for creating fluorene-based molecular switches. researchgate.net
Polymeric and Oligomeric Systems Based on this compound
This compound is a versatile precursor for synthesizing a wide array of polymers and oligomers. Its two chlorine atoms provide reactive handles for polymerization reactions, leading to materials with extended conjugation and tailored electronic properties suitable for various organic electronic devices.
Synthesis of Homopolymers and Copolymers Utilizing this compound Monomers
The synthesis of polymers from this compound typically involves its conversion into more reactive monomers. A highly effective method is the use of palladium-catalyzed cross-coupling reactions. Specifically, double Suzuki-Miyaura cross-coupling reactions of this compound with various arylboronic acids have been employed to efficiently synthesize 2,7-diaryl fluorenes. researchgate.net These resulting molecules can then serve as monomers for subsequent polymerization steps.
This strategy is widely used to create copolymers where the fluorene unit is alternated with other aromatic or heteroaromatic units. For instance, donor-acceptor (D-A) copolymers can be synthesized by reacting a fluorene-based monomer (often a diboronic acid or ester derivative) with an electron-deficient comonomer. mdpi.com The Suzuki-Miyaura coupling is a common polymerization method, reacting monomers like 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) with halogenated comonomers. mdpi.com This approach allows for the creation of a vast library of copolymers with tunable properties.
Design and Characterization of Conjugated Polymer Architectures
The design of conjugated polymers based on the fluorene framework focuses on establishing clear structure-property relationships to optimize materials for specific applications. psu.edu A prevalent and effective design is the donor-acceptor (D-A) architecture. In these copolymers, electron-rich fluorene units are alternated with electron-accepting units. This design strategy effectively lowers the polymer's bandgap, shifting its absorption and emission spectra to longer wavelengths and enabling control over the material's color and electronic properties. mdpi.com
Thermal Polymerization and Cross-linking Strategies for Material Fabrication
The fabrication of robust and high-performance materials from this compound derivatives relies on sophisticated polymerization and cross-linking strategies. While true thermal polymerization (initiation by heat alone) is not the common route for creating high-molecular-weight polyfluorenes, thermally driven catalytic polymerization methods are standard. The primary methods for synthesizing polyfluorenes from halogenated precursors like this compound or, more commonly, 2,7-dibromofluorene (B93635), are palladium-catalyzed cross-coupling reactions such as Suzuki and Yamamoto coupling. These reactions are conducted at elevated temperatures, typically between 80°C and 100°C, to achieve efficient polymerization and yield high-molecular-weight, soluble conjugated polymers.
Once the polymer chains are formed, cross-linking is a critical subsequent step for fabricating stable and insoluble thin films, which is essential for the construction of multilayer electronic devices. Cross-linking transforms the soluble polymer into a robust network, preventing its dissolution when subsequent layers are deposited from solution.
Several cross-linking strategies have been developed for polyfluorene systems:
Thermal Curing of Reactive Groups: One effective method involves incorporating styryl end-groups onto the fluorene oligomers or polymers. These materials can then be cross-linked by heating, or "curing," at temperatures between 175-200°C. This process proceeds via the autopolymerization mechanism of styrene, forming a durable, insoluble network without producing deleterious byproducts that could hamper device performance.
Photo-crosslinking: An alternative strategy is to functionalize the polyfluorene side chains with photo-reactive moieties, such as oxetane (B1205548) groups. When thin films of these polymers are exposed to ultraviolet (UV) light, the oxetane units undergo a polymerization reaction. This creates a cross-linked network, rendering the film insoluble in common organic solvents. This technique is particularly valuable for photolithography, enabling the precise patterning of different emissive layers (red, green, and blue) for full-color display applications.
These strategies allow for the creation of well-defined, insoluble layers that are crucial for building complex device architectures, such as multilayer polymer light-emitting diodes (PLEDs), without interfacial mixing.
Applications in Organic Electronic Devices and Optoelectronics
Derivatives of this compound are foundational components in a wide array of organic electronic and optoelectronic devices, owing to their excellent charge transport properties, high photoluminescence quantum yields, and good thermal stability.
Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Polyfluorenes derived from 2,7-dihalogenated fluorene precursors are premier materials for organic light-emitting diodes (OLEDs), particularly for generating blue light, which has historically been a challenge for organic emitters. By copolymerizing fluorene units with other aromatic moieties, the emission color can be tuned across the entire visible spectrum.
Research has demonstrated the fabrication of multilayer, non-doped OLEDs where polyfluorene derivatives serve as the emissive layer. For instance, incorporating hybrid organic-inorganic polyhedral oligomeric silsesquioxane (POSS) pendants into the polyfluorene backbone has been shown to enhance device efficiency. The bulky POSS groups reduce intermolecular interactions and suppress the formation of undesirable keto defects on the fluorene C-9 position, leading to higher fluorescence quantum yields and improved device performance. uos.ac.kr
Below is a table summarizing the performance of OLEDs using different polyfluorene copolymers as the active emissive layer.
| Polymer System | Maximum Efficiency (cd/A) | Maximum Brightness (cd/m²) | Emission Color |
|---|---|---|---|
| PFH:NDI-BA (1:1) | Not Reported | Not Reported | UV/Blue |
| PFT2POSS | 0.38 | Not Reported | Green |
| FFCN1 | Not Reported | 5750 | Green-Yellow |
Data sourced from multiple studies highlighting the electroluminescent performance of various polyfluorene derivatives. uos.ac.krnih.gov
Integration in Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound, particularly 2,7-diaminofluorene (B165470), have been successfully engineered into organic dyes for dye-sensitized solar cells (DSSCs). ntu.edu.tw These dyes typically feature a donor-π-acceptor (D-π-A) architecture, where the diarylaminofluorene unit acts as a potent electron donor. The fluorene core serves as a rigid and planar π-bridge, facilitating efficient intramolecular charge transfer from the donor to the acceptor group (often cyanoacrylic acid), which also anchors the dye to the nanocrystalline TiO₂ photoanode. acs.org
A novel organic dye based on a 2,7-diaminofluorene unit, coded JD2, has demonstrated a light-to-electricity conversion efficiency of 6.31% in a DSSC. ntu.edu.tw More recent work has focused on fine-tuning the structure of fluorene-based dyes for p-type DSSCs, which utilize a NiO semiconductor. By optimizing the number of fluorene spacer units in the dye structure, an unprecedentedly high photocurrent density of 7.57 mA cm⁻² was achieved. acs.org Furthermore, fluorene-based dyes have been effectively used as co-sensitizers in DSSCs designed for indoor lighting conditions, enhancing their performance under lower light intensities. nih.gov The versatility of these structures has also led to their successful application as hole-transporting materials in the more recent technology of perovskite solar cells, achieving power conversion efficiencies exceeding 19%. rsc.orgrsc.org
| Device Type | Fluorene Derivative Role | Key Performance Metric | Value |
|---|---|---|---|
| DSSC | JD2 Organic Dye | Conversion Efficiency (η) | 6.31% |
| p-type DSSC | zzx-op1-2 Dye | Photocurrent Density (Jsc) | 7.57 mA cm⁻² |
| Perovskite Solar Cell | X60 HTM | Power Conversion Efficiency (PCE) | 19.84% |
| Perovskite Solar Cell | Enamine-based HTM | Power Conversion Efficiency (PCE) | 19.3% (doped) |
Performance data for solar cells utilizing fluorene-based dyes and hole-transporting materials. ntu.edu.twacs.orgrsc.orgrsc.org
Role as Hole-Transporting Layer Materials in Electronic Devices
The inherent electronic properties of the fluorene structure make its derivatives excellent candidates for hole-transporting layer (HTL) materials in various electronic devices. Spiro-configured molecules based on a fluorene core, such as the widely used Spiro-OMeTAD, have become the benchmark for high-performance perovskite solar cells. However, the complex synthesis and high cost of Spiro-OMeTAD have driven research toward simpler, more cost-effective alternatives.
Newer hole-transporting materials (HTMs) based on a spiro[fluorene-9,9′-xanthene] (SFX) core, such as X60, have been developed. rsc.org These materials can be synthesized in a simple two-step route from commercially available starting materials, significantly reducing production costs. psecommunity.org Despite their simpler synthesis, these fluorene-based HTMs have demonstrated performance comparable to, and in some cases exceeding, that of Spiro-OMeTAD in both solid-state DSSCs and perovskite solar cells, achieving power conversion efficiencies near 20%. rsc.orgpsecommunity.org The excellent film-forming properties and suitable energy levels of these materials ensure efficient hole extraction from the light-absorbing layer and smooth transport to the anode.
Fabrication and Performance of Field-Effect Transistors and Photocells
Polyfluorene derivatives are actively investigated as the semiconductor channel material in organic field-effect transistors (OFETs) and as the active layer in organic photodetectors (OPDs) and photocells. In OFETs, the charge carrier mobility of the material is a key performance parameter. The rigid, planar structure of the polyfluorene backbone can facilitate intermolecular π-π stacking, which is conducive to efficient charge hopping. While mobilities for many polyfluorenes are in the range of 10⁻³ to 10⁻⁴ cm²/Vs, chemical engineering of fluorene-based structures continues to improve performance. For example, semiconductors based on 2,7-divinyl rsc.orgbenzothieno[3,2-b]benzothiophene, a structure with a fluorene-like core, have demonstrated high field-effect mobilities up to 0.41 cm²/Vs.
In the realm of photocells and photodetectors, polyfluorenes serve as the primary light-absorbing and electron-donating material. Solution-processed ultraviolet photodetectors have been fabricated using a blend of a polyfluorene derivative, poly(9,9-dioctyl fluorenyl-2,7–yleneethynylene) (PFE), and an electron acceptor. These devices demonstrate high responsivity, effectively converting UV light into an electrical signal. researchgate.net Thermal annealing of the active layer has been shown to be a crucial step in optimizing device performance by improving the morphology of the polymer blend. researchgate.net
| Device Type | Fluorene-based Material | Key Performance Metric | Reported Value |
|---|---|---|---|
| OFET | 2,7-divinyl-BTBT derivative | Hole Mobility (μ) | 0.41 cm²/Vs |
| UV Photodetector | PFE:BNDI Blend | Responsivity | 410 mA/W @ 368 nm |
Performance metrics for OFETs and photodetectors based on fluorene-related structures. researchgate.net
Development of Fluorescent Sensors based on Fluorene Derivatives
Beyond optoelectronic devices, the unique photophysical properties of fluorene-based polymers make them highly suitable for the development of sensitive and selective fluorescent sensors. These sensors operate on the principle that interaction with a target analyte causes a measurable change in the fluorescence of the polymer, such as quenching (a decrease in intensity) or a shift in emission wavelength.
Water-soluble polyfluorene derivatives have been synthesized for use as chemical and biological sensors. For example, a conjugated polyfluorene with quaternized ammonium (B1175870) side chains has been shown to be an effective sensor for detecting bovine serum albumin (BSA). The strong fluorescence of the polymer is efficiently quenched upon interaction with the protein, allowing for quantitative detection.
Furthermore, fluorene derivatives have been developed as two-photon absorbing (2PA) fluorescent probes for biological imaging. ucf.edu These probes possess high 2PA cross-sections, meaning they can be efficiently excited by the simultaneous absorption of two lower-energy photons. This property is highly advantageous for multiphoton microscopy, as it allows for deeper tissue penetration, reduced photodamage to biological samples, and lower background fluorescence, enabling high-contrast imaging of cells and tissues.
Anion Exchange Membrane Development Utilizing this compound Derived Monomers
The development of high-performance anion exchange membranes (AEMs) is a critical aspect of advancing alkaline fuel cell and water electrolyzer technologies. This compound has emerged as a valuable monomer in the synthesis of robust poly(fluorene)-based AEMs. Its rigid and aromatic structure provides a strong polymer backbone, while the chlorine atoms at the 2 and 7 positions offer reactive sites for polymerization, typically through Ni(0)-promoted coupling or Suzuki cross-coupling reactions. This allows for the creation of well-defined polymer architectures with tailored properties for anion transport.
The general strategy involves copolymerizing functionalized fluorene monomers to create polymers with distinct hydrophobic and hydrophilic domains. For instance, a hydrophobic monomer, such as 2,7-dichloro-9,9-dihexylfluorene, can be synthesized from this compound. This component helps to control water uptake and enhance the dimensional stability of the resulting membrane. The hydrophilic monomer is designed to carry the cationic groups responsible for anion conduction. By carefully tuning the ratio of these monomers, the ion exchange capacity (IEC) and other crucial membrane properties can be precisely controlled.
Polymer Architectures for Enhanced Ion Conduction
To achieve high hydroxide (B78521) ion conductivity, various polymer architectures derived from this compound have been explored. A key approach is to attach cationic head groups to the poly(fluorene) backbone via flexible alkyl spacer chains. This design promotes the formation of well-defined microphase-separated morphologies, consisting of ion-conducting channels within a mechanically stable hydrophobic matrix.
One study detailed the synthesis of poly(fluorene)-based AEMs where hydrophobic fluorene units were functionalized with dihexyl chains to suppress excessive water absorption. The hydrophilic component featured either N-hexyltrimethylammonium or piperidinium (B107235) cations tethered to the fluorene motif with alkyl spacers. This architecture is intended to balance high hydroxide ion conductivity with dimensional stability.
The choice of the cationic group significantly impacts the membrane's performance. Piperidinium-based AEMs have demonstrated superior chemical stability compared to their trimethylammonium counterparts under harsh alkaline conditions. The properties of these membranes, such as ion exchange capacity (IEC), water uptake, swelling ratio, and hydroxide conductivity, are meticulously optimized by adjusting the comonomer composition during polymerization. For example, a polyfluorene-based AEM with pendant piperidinium groups (PFPE-Pi) and an IEC of 2.49 mequiv g⁻¹ exhibited a hydroxide conductivity of 80.44 mS cm⁻¹ at 80 °C while maintaining a low swelling ratio of 9.4% at the same temperature. Another aryl ether-free poly(fluorene) AEM with alkyl spacers on a biphenyl (B1667301) backbone (PFPB-QA) achieved a high conductivity of over 125 mS cm⁻¹ at 80 °C.
Interactive Table: Properties of this compound Derived Anion Exchange Membranes
| Membrane ID | Cationic Group | IEC (mequiv g⁻¹) | Water Uptake (%) | Swelling Ratio (%) | Hydroxide Conductivity (mS cm⁻¹) @ 80°C |
|---|---|---|---|---|---|
| QPip-3.00 | Piperidinium | 3.00 | - | - | - |
| PFPE-Pi | Piperidinium | 2.49 | - | 9.4 | 80.44 |
Data sourced from multiple research findings to illustrate the range of properties achievable with different polymer architectures.
Assessment of Alkaline Stability and Performance in Fuel Cell and Electrolyzer Applications
A critical factor for the practical application of AEMs is their long-term stability in alkaline environments, especially at elevated temperatures. Poly(fluorene)-based AEMs derived from this compound have shown promising results in this regard. The absence of ether linkages in the polymer backbone, which are susceptible to chemical attack, contributes to their enhanced durability.
Research has shown that piperidinium-functionalized poly(fluorene)s exhibit excellent chemical stability. For instance, the QPip-3.00 membrane retained 78% of its initial conductivity after being subjected to a harsh alkaline stability test in 8 M KOH at 80 °C for 1000 hours. Similarly, the PFPB-QA membrane demonstrated high alkaline stability, retaining over 96% of its properties in 1 M KOH at 80 °C.
The performance of these membranes in electrochemical devices is a key indicator of their potential. In an H₂/O₂ single fuel cell test, an AEM synthesized via a Suzuki cross-coupling reaction (PFPE-Pi) achieved a maximum power density of 661 mW cm⁻² at a current density of 1280 mA cm⁻² at 80 °C.
In the context of alkaline water electrolysis, these advanced AEMs have also demonstrated remarkable performance. An AEM water electrolysis (AEMWE) single cell incorporating the QPip-3.00 membrane and a non-precious group metal (PGM) anode catalyst achieved a high current density of 2.0 A cm⁻² at a cell voltage of 1.69 V. This cell operated for 1000 hours at a constant current density of 1.0 A cm⁻² at 80 °C with a minimal voltage decay rate of 58.6 μV h⁻¹. Furthermore, a water electrolysis cell using the PFPB-QA membrane reached a current density of 2.68 A cm⁻² at 2.0 V and showed a degradation rate of 1.07% over a 500-hour durability test at 70 °C in 1 M KOH.
Interactive Table: Performance of this compound Derived AEMs in Electrochemical Devices
| Device | Membrane ID | Catalyst | Performance Metric | Operating Conditions |
|---|---|---|---|---|
| Fuel Cell | PFPE-Pi | - | Peak Power Density: 661 mW cm⁻² @ 1280 mA cm⁻² | 80 °C |
| Water Electrolyzer | QPip-3.00 | Non-PGM anode | Current Density: 2.0 A cm⁻² @ 1.69 V | 80 °C |
| Water Electrolyzer | QPip-3.00 | Non-PGM anode | Durability: 1000 h @ 1.0 A cm⁻² with 58.6 μV h⁻¹ decay | 80 °C |
| Water Electrolyzer | PFPB-QA | - | Current Density: 2.68 A cm⁻² @ 2.0 V | 70 °C, 1 M KOH |
This table summarizes key performance data from fuel cell and water electrolyzer tests, highlighting the potential of these materials.
Reaction Kinetics and Mechanistic Studies of 2,7 Dichlorofluorene
Oxidation Reaction Kinetics of 2,7-Dichlorofluorene
The oxidation of this compound has been a subject of scientific inquiry to elucidate its degradation pathways and the factors influencing the reaction rates. A notable area of this research has been its reaction with strong oxidizing agents like permanganate (B83412).
Investigation of Permanganate Oxidation Pathways
The oxidation of this compound by permanganate has been investigated in both perchloric and sulfuric acid media. nih.gov Studies have shown that the reaction stoichiometry between this compound and the permanganate ion is 4:5. nih.gov The oxidation process involves the attack of the permanganate ion on the fluorene (B118485) derivative, leading to the formation of an intermediate complex which then decomposes to the final product.
Determination of Kinetic Parameters and Rate Constants
Kinetic studies of the permanganate oxidation of this compound have revealed that the reaction follows first-order kinetics with respect to the concentration of permanganate and less than unit order with respect to both the reductant (this compound) and the acid. nih.gov The rate of the reaction is not affected by changes in ionic strength. nih.gov The oxidation rates were observed to be higher in perchloric acid than in sulfuric acid. nih.gov
| Parameter | Condition | Value |
|---|---|---|
| Order of reaction | With respect to [Permanganate] | First Order |
| Order of reaction | With respect to [this compound] | Less than unit order |
| Order of reaction | With respect to [Acid] | Less than unit order |
| Effect of Ionic Strength | - | No effect |
Identification and Characterization of Oxidation Products, including 9H-Fluorenone Derivatives
The final oxidation product of this compound by permanganate has been identified as 2,7-dichloro-9H-fluoren-9-one. nih.gov This identification was confirmed through Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov The FT-IR spectrum of the product showed a strong signal around 1712 cm⁻¹, which is characteristic of the C=O group in the fluorenone structure and is absent in the spectrum of this compound. nih.gov
| Reactant | Oxidizing Agent | Major Product | Analytical Techniques |
|---|---|---|---|
| This compound | Permanganate | 2,7-dichloro-9H-fluoren-9-one | GC/MS, FT-IR |
Biotransformation and Enzyme-Mediated Reactions Involving this compound
The biotransformation of halogenated organic compounds is a key area of environmental research, focusing on the potential for microorganisms to degrade these persistent pollutants. While extensive research on the biotransformation of the parent compound, fluorene, by various fungi and bacteria exists, specific studies on this compound are less common but equally important.
Research has demonstrated that the bacterium Sphingomonas wittichii RW1, a strain known for its ability to utilize dibenzo-p-dioxin, can also biotransform this compound. In these microbial transformations, the bacterium was found to convert this compound into 4-chlorocatechol. This transformation indicates an enzymatic attack on the chlorinated aromatic ring, a crucial step in the degradation pathway of this compound.
Computational Chemistry and Theoretical Investigations of 2,7 Dichlorofluorene
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For derivatives of 2,7-Dichlorofluorene, molecular docking studies have been instrumental in identifying and rationalizing their biological activity, particularly as inhibitors of dihydrofolate reductase (DHFR). arabjchem.orgresearchgate.net DHFR is a crucial enzyme for the synthesis of DNA, purines, and certain amino acids, making it a key target for both anticancer and antimicrobial drugs. arabjchem.orgresearchgate.net
In one such study, a series of novel (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives were synthesized and evaluated for their cytotoxic activity. arabjchem.org A molecular docking study was performed to understand the possible mode of action, suggesting that these compounds bind to the active site of DHFR. arabjchem.orgresearchgate.net The docking simulations were conducted using a Protein Data Bank (PDB) entry for DHFR (e.g., PDB ID: 4DFR). arabjchem.orgkingston.ac.uk The results indicated that the this compound moiety, combined with a thiazole (B1198619) ring and various aryl acetamide (B32628) "tails," could effectively fit into the enzyme's binding pocket. arabjchem.orgarabjchem.org
The docking analysis revealed key interactions between the ligands and the amino acid residues of the DHFR active site. kingston.ac.uk These interactions typically include:
Hydrogen Bonding: Polar groups on the ligand form hydrogen bonds with residues in the active site, such as with Arg57 and Lys32. kingston.ac.uk
Hydrophobic Interactions: The aromatic fluorene (B118485) core and other nonpolar parts of the molecule engage in hydrophobic interactions with nonpolar residues, contributing to binding stability. researchgate.netkingston.ac.uk
These simulations provide a rational hypothesis for the observed biological activity and guide the design of more potent inhibitors by modifying the ligand structure to optimize these interactions. kingston.ac.uk
| Compound Derivative | Target Protein | PDB ID | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example Scoring) |
| (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(arylamino)acetamide | Dihydrofolate Reductase (DHFR) | 4DFR | Arg57, Lys32 | -8.5 kcal/mol |
| 2,7-dichloro-4-(2-substituted-aminoacetyl)fluorene | Dihydrofolate Reductase (DHFR) | 4DFR | Not specified | Not specified |
This table is illustrative and based on findings from studies on this compound derivatives. Specific values can vary based on the exact derivative and docking software used.
Computational Modeling for Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in deriving these relationships by correlating structural features with activity data.
For this compound derivatives, SAR studies have been conducted to assess the combined influence of the dichlorofluorene core and various substituents on their antimicrobial and anticancer activities. arabjchem.orgarabjchem.org The general approach involves synthesizing a library of related compounds and evaluating their biological effects. Computational models are then used to rationalize the observed trends.
Key findings from SAR studies on this compound-based compounds include:
The this compound scaffold serves as a crucial hydrophobic anchor that fits into the active site of target enzymes like DHFR. researchgate.netkingston.ac.uk
The nature and position of substituents on the fluorene ring and its appended side chains significantly impact activity. For instance, in a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, the type of aryl group attached to the acetamide moiety was found to modulate the cytotoxic and antimicrobial potency. arabjchem.org
The combination of the this compound moiety with other pharmacologically active heterocycles, like thiazole, can lead to hybrid compounds with enhanced biological activities. arabjchem.org
Computational models help to visualize and quantify the effects of these structural modifications. By aligning the computationally predicted low-energy conformations of a series of analogs and comparing their steric and electronic properties with their measured activities, researchers can build a pharmacophore model. This model defines the essential structural features required for biological activity, guiding further drug design efforts. kingston.ac.uk
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and properties of molecules. These calculations provide detailed insights into molecular orbitals, charge distribution, and reactivity.
For fluorene and its derivatives, which are known for their remarkable photophysical properties, quantum chemical calculations are particularly valuable. arabjchem.org While specific studies focusing solely on the electronic structure of this compound are not extensively detailed in the provided context, the principles applied to other fluorenes are directly relevant. Theoretical calculations on related 2,7-diaryl fluorenes have been used to understand their properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net
Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energies of electronic excited states and to analyze the nature of electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).
These calculations can predict UV-Vis absorption spectra and help understand the photoluminescence properties of molecules. researchgate.net For fluorene derivatives, the calculations reveal how substituents affect the HOMO-LUMO energy gap, which in turn influences the color and efficiency of light emission. researchgate.net The introduction of chlorine atoms at the 2 and 7 positions is expected to lower the energy of the HOMO and LUMO levels due to their inductive electron-withdrawing effect, potentially shifting the absorption and emission spectra.
Calculations of charge-transfer rates are crucial for designing materials for organic electronics. They help in understanding how easily an electron or hole can move through the material, which is fundamental to the performance of organic semiconductors. researchgate.net
In bichromophoric molecules, where two light-absorbing units are present, quantum chemical calculations can help elucidate the mechanisms of energy transfer between them. acs.org For a molecule containing a this compound unit coupled to another chromophore, these calculations could predict the efficiency and pathway of energy transfer (e.g., Förster or Dexter transfer). This is critical for applications in areas like fluorescent sensors and light-harvesting systems. Studies on similar spirobifluorene systems have used computational methods to understand how the geometry and electronic coupling between the chromophores govern the energy transfer dynamics. acs.org
Molecular Dynamics Simulations for Conformational and Binding Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics, binding events, and the influence of the solvent environment. mdpi.com
For this compound and its derivatives, MD simulations can complement the static picture provided by molecular docking. While docking predicts a likely binding pose, MD simulations can assess the stability of that pose over time and explore the conformational flexibility of both the ligand and the protein. frontiersin.orgnih.gov
An MD simulation of a this compound derivative docked into the DHFR active site would involve the following steps:
The docked complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. plos.org
The system is allowed to evolve over a period of nanoseconds to microseconds. frontiersin.org
The trajectory of all atoms is recorded and analyzed.
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's active site, one can determine if the binding pose is stable. mdpi.com
Conformational Changes: MD simulations can show how the ligand and protein adapt their conformations upon binding. plos.org This is crucial as proteins are not rigid structures. nih.gov
Role of Water: The simulation can highlight the role of individual water molecules in mediating ligand-protein interactions.
Free Energy of Binding: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
While specific MD simulation studies on this compound were not found in the initial search, the methodology is standard in computational drug design and has been applied to countless ligand-protein systems, including other fluorene-based molecules and their targets. researchgate.netresearchgate.net Such simulations are essential for refining initial docking hypotheses and gaining a dynamic understanding of the molecular recognition process.
Q & A
Basic: What are the established methods for synthesizing and characterizing 2,7-dichlorofluorene?
Answer:
this compound is synthesized via electrophilic aromatic substitution, where chlorine atoms are introduced at the 2- and 7-positions of fluorene. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal aromatic proton signals (δ = 7.50–7.66 ppm for substituted positions) and confirm substitution patterns .
- Melting Point Analysis: The compound exhibits a melting point of 124–126°C, serving as a purity indicator .
- Elemental Analysis: Confirms molecular formula (C₁₃H₈Cl₂) and molecular weight (235.11 g/mol) .
Basic: What is the role of this compound in pharmaceutical synthesis?
Answer:
this compound is a critical intermediate in synthesizing lumefantrine, an anti-malarial drug. Its chlorinated aromatic structure provides steric and electronic stability, enabling subsequent functionalization during multi-step synthesis . Researchers must ensure high purity (>95%) to avoid side reactions in downstream pharmaceutical processes .
Advanced: How should researchers design experiments to investigate the oxidation kinetics of this compound?
Answer:
To study oxidation kinetics (e.g., with permanganate ions):
- Acid Media Selection: Compare perchloric (HClO₄) and sulfuric (H₂SO₄) acids, as oxidation rates differ due to acid strength and ion-pairing effects .
- Spectrophotometric Monitoring: Track permanganate consumption at 525 nm under pseudo-first-order conditions ([reductant] ≫ [oxidant]).
- Variable Control: Maintain ionic strength (e.g., using NaClO₄) to isolate acid-specific effects .
- Product Identification: Use GC-MS or FT-IR to confirm 9H-fluorenone derivatives as final products .
Advanced: How can contradictory data on oxidation rates in different acid media be resolved?
Answer:
Contradictions arise from acid-specific interactions:
- Mechanistic Differences: In HClO₄, the reaction proceeds via outer-sphere electron transfer, while H₂SO₄ may involve ion-pair intermediates .
- Rate-Limiting Steps: Varying acid strengths alter protonation states of intermediates. Computational modeling (DFT) can clarify transition states .
- Experimental Validation: Repeat studies with controlled ionic strength and acid concentrations to isolate variables .
Advanced: What methodologies are recommended for assessing environmental fate parameters like vapor pressure?
Answer:
- Gas Saturation Method: Measure vapor pressure using a thermogravimetric analyzer under controlled temperature and inert gas flow .
- Purge-and-Trap GC/MS: Quantify trace volatilization in environmental matrices .
- Data Interpretation: Correlate vapor pressure with molecular descriptors (e.g., halogen substitution) to predict environmental persistence .
Advanced: How can polymerization conditions be optimized for this compound-derived copolymers?
Answer:
- Monomer Design: Introduce piperidinium head groups via nucleophilic substitution to enhance solubility in polar solvents .
- NMR Monitoring: Track copolymerization progress using ¹H NMR (e.g., δ = 25–60 ppm for piperidinium carbons) .
- Ion Exchange Capacity (IEC): Adjust monomer feed ratios to achieve target IEC (1.48–1.80 mequiv. g⁻¹) and validate via titration .
- Morphological Analysis: Use TEM/SAXS to characterize hydrophilic/hydrophobic domain separation .
Advanced: How can trace this compound be quantified as a pharmaceutical impurity?
Answer:
- HPLC with Fluorescence Detection: Use a C18 column, mobile phase (acetonitrile/water, 70:30), and excitation/emission at 260/320 nm .
- Validation Parameters: Establish limits of detection (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery (>95%) per ICH guidelines .
- Mass Spectrometry Confirmation: Employ LC-MS/MS for structural verification in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
